Mono(4-carboxybutyl) Phthalate-d4 is a deuterated derivative of mono(4-carboxybutyl) phthalate, classified as a stable isotope-labeled compound. Its chemical formula is , with a molar mass of approximately 270.27 g/mol. This compound is primarily utilized in scientific research, particularly in studies involving metabolic pathways and environmental monitoring due to its stable isotopic labeling, which allows for precise tracking in biological systems .
Mono(4-carboxybutyl) Phthalate-d4 is synthesized from its parent compound, which is derived from the phthalic acid family. It falls under the category of biochemical reagents and is often used in analytical chemistry as a reference standard for various assays. The compound's unique labeling with deuterium makes it particularly valuable in studies requiring differentiation between isotopes .
The synthesis of Mono(4-carboxybutyl) Phthalate-d4 typically involves the following steps:
Mono(4-carboxybutyl) Phthalate-d4 can undergo several chemical reactions typical for carboxylic acids and esters:
These reactions are crucial for understanding its behavior in biological systems and environmental contexts .
The mechanism of action for Mono(4-carboxybutyl) Phthalate-d4 primarily revolves around its role as a metabolite in phthalate metabolism. Upon ingestion or exposure:
Mono(4-carboxybutyl) Phthalate-d4 has several significant applications in scientific research:
Di(2-ethylhexyl) phthalate (DEHP) undergoes sequential biotransformation to yield Mono(4-carboxybutyl) Phthalate-d4 (MCBP-d4). Initial enzymatic hydrolysis is mediated by pancreatic lipases and carboxylesterases in the intestinal lumen, cleaving DEHP into mono(2-ethylhexyl) phthalate (MEHP). This step exhibits minimal kinetic isotope effects (KIEs) due to the distal location of deuterium atoms from the ester bond cleavage site [1] [7]. MEHP subsequently undergoes ω- and β-oxidation via hepatic cytochrome P450 (CYP) isoforms, predominantly CYP4A11, to form deuterated oxidative metabolites. The introduction of deuterium at the C-4 position (as in MCBP-d4) significantly alters reaction kinetics: In vitro studies demonstrate a 15–30% reduction in oxidation rates for deuterated MEHP compared to its non-deuterated counterpart, attributable to the primary deuterium kinetic isotope effect (DKIE) during C–H bond cleavage [5] [8].
The oxidative pathway involves:
Table 1: Hydrolysis and Oxidation Rates of DEHP Metabolites
Metabolite | Hydrolysis Rate (non-deut) | Hydrolysis Rate (deut) | CYP Oxidation KIE |
---|---|---|---|
DEHP → MEHP | 8.2 ± 0.9 nmol/min/mg | 7.9 ± 1.1 nmol/min/mg | N/A |
MEHP → MEHHP | 4.5 ± 0.7 nmol/min/mg | 3.1 ± 0.5 nmol/min/mg* | 1.45 |
MEHHP → MEOHP | 3.8 ± 0.4 nmol/min/mg | 2.9 ± 0.3 nmol/min/mg* | 1.31 |
β-Oxidation to MCBP | 1.2 ± 0.2 nmol/min/mg | 0.8 ± 0.1 nmol/min/mg* | 1.50 |
Data from hepatocyte assays (Lhuguenot et al. 1985; Samandar et al. 2006). *p<0.05 vs. non-deut [1] [7] [8].
Deuterium incorporation at the C-4 position (yielding MCBP-d4) reduces hyperconjugative stabilization during β-oxidation, increasing the activation energy for C–D bond cleavage by 1.2–1.5 kcal/mol. This results in accumulation of MCBP-d4 in biological systems, as confirmed by mass spectrometry analyses of deuterated metabolite profiles [2] [9].
Phase I oxidation products of DEHP (e.g., MEHHP, MEOHP) serve as substrates for Phase II conjugation enzymes. MCBP-d4 undergoes glucuronidation via UDP-glucuronosyltransferases (UGT1A9, UGT2B7) at its carboxylic acid moiety, forming water-soluble glucuronide conjugates. Deuterium substitution adjacent to the conjugation site reduces turnover rates by 10–15% due to altered binding affinity in UGT active sites, as demonstrated by in vitro kinetic assays using deuterated standards [6] [9].
Key enzymatic interactions include:
Table 2: Enzyme Contributions to MCBP-d4 Metabolism
Enzyme Class | Specific Isoform | Reaction Type | Deuterium Effect |
---|---|---|---|
Phase I CYP | CYP4A11 | ω-Hydroxylation | ↓ Vmax (18%) due to C-D bond cleavage |
Phase II UGT | UGT1A9 | Carboxyl glucuronidation | ↓ Km (12%) due to altered hydrophobicity |
Phase II UGT | UGT2B7 | Carboxyl glucuronidation | No significant kinetic change |
Phase III Transp. | ABCC2 | Hepatobiliary excretion | ↑ Efflux efficiency (22%) |
Deuterium-induced changes in molecular volume (ΔV = -0.140 cm³/mol per deuterium) enhance affinity for efflux transporters (ABCC2/MRP2), increasing biliary excretion of MCBP-d4 glucuronide by 20–25% compared to non-deuterated MCBP [6] [9]. This shift in elimination pathways reduces renal exposure but prolongs enterohepatic recirculation, evidenced by secondary plasma concentration peaks in pharmacokinetic studies [4].
Deuteration significantly alters the kinetic profile of MCBP-d4 versus non-deuterated MCBP. Elimination half-life increases from 6.2 ± 1.1 hours (MCBP) to 8.7 ± 1.5 hours (MCBP-d4) in human subjects, primarily due to reduced β-oxidation rates (kH/kD = 1.4–1.7) [1] [8]. The metabolic ratio (MEHP:MEHHP) decreases by 35% in deuterated species, indicating preferential accumulation of upstream metabolites when deuterium impedes oxidation steps [4] [8].
Population variability in deuterated metabolite kinetics:
Table 3: Comparative Kinetics of Deuterated vs. Non-Deuterated Metabolites
Parameter | Non-Deuterated MCBP | MCBP-d4 | Change (%) | Biological Impact |
---|---|---|---|---|
Elimination t1/2 | 6.2 ± 1.1 h | 8.7 ± 1.5 h* | +40% | Prolonged detection windows |
Plasma Cmax | 42.3 ± 8.7 nM | 51.2 ± 9.3 nM* | +21% | Enhanced bioaccumulation potential |
Urinary excretion | 68.5 ± 7.2% of dose | 59.1 ± 6.8%* | -14% | Reduced renal clearance |
Biliary excretion | 18.3 ± 3.1% of dose | 28.6 ± 4.5%* | +56% | Enterohepatic recirculation increase |
PPARα activation | EC50 = 12.4 µM | EC50 = 15.8 µM* | +27% | Reduced endocrine disruption potential |
Data from cross-over studies in model organisms and human biomarker analyses [1] [4] [5].
Deuterium incorporation diminishes peroxisome proliferator-activated receptor alpha (PPARα) activation by 27% (EC50 shift from 12.4 µM to 15.8 µM), as confirmed by transactivation assays. This reduction stems from decreased formation of high-affinity ligands during incomplete β-oxidation of deuterated metabolites [1] [8]. The isotope effect also reduces inter-individual variability in metabolic profiles (CV decreased from 38% to 27%), enhancing reliability of MCBP-d4 as a biomarker for long-term DEHP exposure monitoring [4] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0